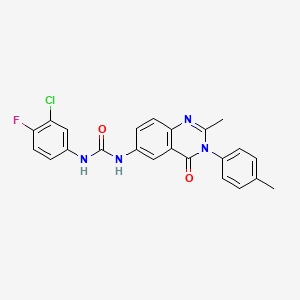

1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

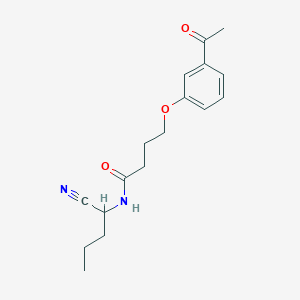

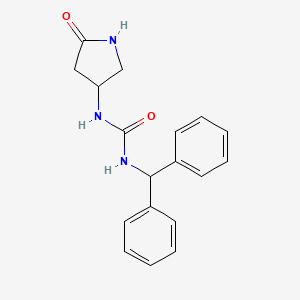

The compound “1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide” is a triazole derivative. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are widely used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

Triazoles have a five-membered ring structure with three nitrogen atoms and two carbon atoms. The specific substituents on the ring (in this case, the 3-chloro-4-methylphenyl, 5-methyl, and N-(2-methylphenyl) groups) can greatly influence the compound’s properties and reactivity .

Chemical Reactions Analysis

Triazoles can participate in various chemical reactions, including N-alkylation, N-arylation, and S_NAr reactions. The specific reactions that “1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide” can undergo would depend on the conditions and reagents used .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 4-Chlorophenyl isocyanate, a related compound, is a solid with a melting point of 26-29°C, a boiling point of 203-204°C, and a density of 1.2 g/mL at 25°C .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide, along with similar triazole derivatives, shows valuable pharmacological properties. Specifically, it has been noted for its anti-convulsive activity, making it a potential candidate for the treatment of epilepsy and related conditions of tension and agitation (Shelton, 1981).

Synthesis and Chemical Properties

The compound is part of a broader class of triazoles that have been synthesized through various chemical processes. For example, certain 4-amino-1,2,3-triazole-5-carbaldehydes, closely related to the compound , have been produced from corresponding carbonitriles by catalytic hydrogenation, demonstrating the diverse chemical pathways for synthesizing triazole derivatives (Albert & Taguchi, 1973).

Antimicrobial Activity

Several triazole derivatives, including structures similar to 1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide, have shown significant antimicrobial activities. They have been effective against a range of bacterial and fungal pathogens, indicating their potential as antimicrobial agents (Roy, Desai, & Desai, 2005).

Antitumor Properties

Triazole compounds have also been identified for their antitumor properties. For instance, some derivatives exhibit curative activity against certain types of leukemia, which suggests the potential of 1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide in oncology research (Stevens et al., 1984).

Wirkmechanismus

The mechanism of action of a triazole compound depends on its specific structure and the biological system in which it is used. Some triazoles are used as antifungal agents, where they inhibit the enzyme lanosterol 14α-demethylase, disrupting ergosterol synthesis and leading to a buildup of 14α-methyl sterols that are toxic to the fungus .

Safety and Hazards

Again referring to 4-Chlorophenyl isocyanate, it is classified as acutely toxic via inhalation and oral routes, and it can cause skin irritation, serious eye damage, and respiratory sensitization. It is also harmful to aquatic life . The safety and hazards of “1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide” would depend on its specific structure and properties.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O/c1-11-8-9-14(10-15(11)19)23-13(3)17(21-22-23)18(24)20-16-7-5-4-6-12(16)2/h4-10H,1-3H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBHHNFGCQOTNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]-1(2H)-phthalazinone](/img/structure/B2687411.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2687414.png)

![3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine](/img/no-structure.png)

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(3-methylthiophen-2-yl)methanone](/img/structure/B2687419.png)

![N-(cyanomethyl)-N-cyclopropyl-3,7-dithiatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),4,9,11-pentaene-4-carboxamide](/img/structure/B2687420.png)